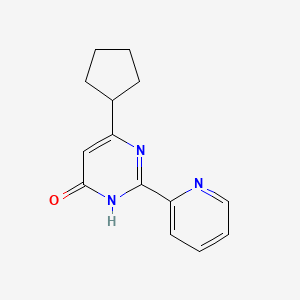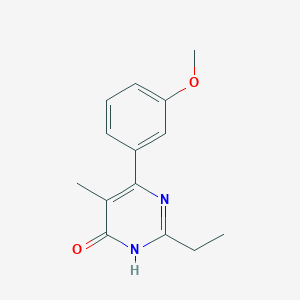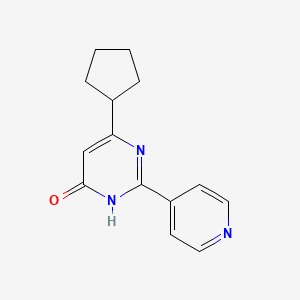
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one (CP-690,550) is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.
Mécanisme D'action
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one is a potent inhibitor of JAK enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, this compound blocks the downstream signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve disease symptoms in various preclinical and clinical studies. It has also been shown to reduce the levels of various cytokines and growth factors involved in the pathogenesis of inflammatory diseases. However, this compound may also have some adverse effects, including an increased risk of infections and malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one is a potent inhibitor of JAK enzymes, and its efficacy has been demonstrated in various preclinical and clinical studies. However, it may also have some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, this compound may have some off-target effects, which may limit its therapeutic applications.
Orientations Futures
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one has shown promising results in preclinical and clinical trials, demonstrating its potential therapeutic applications in various inflammatory diseases. However, further research is needed to elucidate its mechanism of action and optimize its pharmacokinetics and bioavailability. Moreover, future studies should focus on identifying its potential off-target effects and developing more potent and selective JAK inhibitors with fewer adverse effects. Finally, future studies should also explore the potential therapeutic applications of this compound in other diseases, such as cancer and autoimmune diseases.
Méthodes De Synthèse
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one can be synthesized through a multistep process involving the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by the reaction with ethyl chloroformate, and finally, the reaction with 2-amino-4,6-dichloropyrimidine. The yield of the final product is around 20%.
Applications De Recherche Scientifique
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has shown promising results in preclinical and clinical trials, demonstrating its efficacy in reducing inflammation and improving disease symptoms.
Propriétés
IUPAC Name |
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-9-12(10-5-1-2-6-10)16-14(17-13)11-7-3-4-8-15-11/h3-4,7-10H,1-2,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOKNYWQLYWFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[(1-ethylbenzimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B7356262.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)
![6-[[2-(hydroxymethyl)piperidin-1-yl]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356289.png)
![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)

![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)
![4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356333.png)

![(1R,2R)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B7356358.png)
![2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B7356363.png)

![N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B7356373.png)